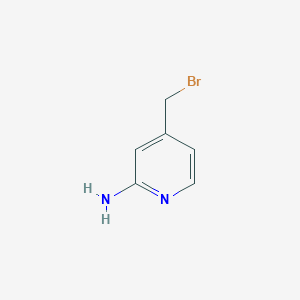

4-(Bromomethyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBVETAABCTVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Bromomethyl Pyridines

Bromomethyl pyridines are a class of organic compounds that have garnered significant attention as key synthetic intermediates. Their utility lies in the reactive bromomethyl group attached to the pyridine (B92270) ring, which serves as a versatile handle for introducing a wide array of functional groups. This reactivity allows for straightforward functionalization through substitution or cross-coupling reactions. a2bchem.com

The presence of the bromomethyl group makes these compounds valuable alkylating agents in organic synthesis. They are frequently employed to create a diverse range of pyridine derivatives through nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds essential for building complex molecules. This characteristic is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. a2bchem.comchemimpex.comcymitquimica.com

Pyridine Derivatives: a Cornerstone of Modern Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental scaffolds in organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.govnumberanalytics.comnumberanalytics.com The pyridine ring, a six-membered heteroaromatic ring containing a nitrogen atom, imparts unique electronic properties and reactivity to these molecules. numberanalytics.commdpi.com

The significance of pyridine derivatives is underscored by their presence in numerous biologically active compounds and functional materials. numberanalytics.com They are integral to the development of drugs, acting as crucial building blocks that can interact with biological targets. ontosight.ai The versatility of the pyridine scaffold allows for easy conversion into various functional derivatives, making it a highly sought-after component in drug design and synthesis. nih.gov Advanced techniques in pyridine synthesis, including novel catalytic systems, continue to expand the possibilities for creating complex and tailored molecules. numberanalytics.com

4 Bromomethyl Pyridin 2 Amine: a Compound of Growing Interest

Direct Bromomethylation Approaches

Direct bromomethylation focuses on the introduction of the bromomethyl group onto a pre-formed pyridine ring system. This can be accomplished through catalytic methods or free-radical bromination.

Catalytic Bromomethylation of Pyridine Precursors

Catalytic bromomethylation offers a direct route to introduce the bromomethyl group. While specific catalytic systems for the direct bromomethylation of 2-aminopyridine (B139424) at the 4-position are not extensively detailed in the provided results, related transformations suggest the feasibility of such approaches. For instance, palladium-catalyzed cross-coupling reactions are common for functionalizing pyridine rings. researchgate.netnih.gov These methods often involve the use of a suitable brominating agent in the presence of a catalyst that can activate the C-H bond at the 4-position of the pyridine ring. The development of highly regioselective catalysts is crucial to avoid bromination at other positions of the activated pyridine ring.

Radical Bromination Utilizing N-Bromosuccinimide (NBS) Systems

A widely employed and effective method for the synthesis of this compound is the radical bromination of 4-methylpyridin-2-amine using N-bromosuccinimide (NBS). vulcanchem.com This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. vulcanchem.comlmaleidykla.lt The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group of 4-methylpyridin-2-amine. The resulting benzylic radical reacts with another molecule of NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

This method is advantageous due to the relatively mild reaction conditions and the commercial availability of the starting materials. However, over-bromination to form the dibromomethyl derivative can be a side reaction. lmaleidykla.lt Careful control of the stoichiometry of NBS is therefore important for maximizing the yield of the desired monobrominated product.

Multi-Step Synthetic Routes

Multi-step syntheses provide an alternative and often more controlled approach to obtaining this compound. These routes involve the strategic construction and modification of the pyridine ring.

Strategic Functionalization of Pyridine Ring Systems

This strategy involves starting with a pyridine ring that is already functionalized and then introducing the required amino and bromomethyl groups in a stepwise manner. For example, a synthetic route could begin with a pyridine derivative bearing a group at the 4-position that can be converted to a bromomethyl group, such as a hydroxymethyl or a methyl group. The amino group can be introduced at the 2-position through nucleophilic aromatic substitution or other standard methods for amine synthesis on a pyridine ring. Protecting groups may be necessary to prevent unwanted side reactions during the functionalization steps. vulcanchem.com

Derivation from Substituted Pyridine Precursors

The synthesis can also commence from readily available substituted pyridine precursors. A common precursor is 4-methylpyridin-2-amine, which can be directly brominated as described in section 2.1.2. Another approach involves starting with a precursor like 2-amino-4-methylpyridine (B118599) and then performing a series of reactions to achieve the final product. For instance, the amino group can be protected before the bromination step to enhance selectivity and prevent potential side reactions involving the amino group. vulcanchem.com Subsequent deprotection would then yield the target compound.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic research to improve the efficiency and yield of the synthesis of this compound. Key parameters that are often investigated include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the radical bromination with NBS, studies have focused on optimizing the amount of NBS and the radical initiator to maximize the yield of the monobrominated product while minimizing the formation of the dibrominated byproduct. lmaleidykla.lt The choice of solvent can also influence the reaction outcome. While carbon tetrachloride has been traditionally used, safety and environmental concerns have led to the exploration of alternative solvents.

In multi-step syntheses, optimization involves refining each individual step. For instance, in palladium-catalyzed cross-coupling reactions, the choice of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. researchgate.net Microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields in certain pyridine syntheses. researchgate.net

Below is a table summarizing typical reaction conditions and yields found in academic synthesis for the radical bromination of 4-methylpyridin-2-amine.

| Reagent 1 | Reagent 2 | Initiator | Solvent | Temperature | Yield (%) | Reference |

| 4-methylpyridin-2-amine | N-Bromosuccinimide (NBS) | AIBN | CCl₄ | Reflux | ~70% | vulcanchem.com |

| 4-methylpyridin-2-amine | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | - | - | - | evitachem.com |

Table 1: Representative Conditions for Radical Bromination

Scalability Considerations for Laboratory and Potential Industrial Syntheses

The transition of a synthetic route for a chemical compound from a laboratory setting to a larger, potentially industrial scale introduces a distinct set of challenges and objectives. For the synthesis of this compound, scalability is governed by factors including cost-effectiveness, safety, process efficiency, and environmental impact. A laboratory synthesis is typically optimized for discovery and proof-of-concept, while an industrial process prioritizes robustness, reliability, and economic viability.

Key considerations for scaling up the synthesis of this compound involve a critical evaluation of the chosen synthetic pathway. An ideal industrial process utilizes inexpensive, readily available raw materials and avoids costly reagents, such as certain precious metal catalysts, to ensure commercial feasibility. google.comacs.org For instance, methods that rely on expensive starting materials or demonstrate low reaction yields are generally considered unsuitable for large-scale operations. google.com The development of environmentally benign protocols, such as using water as a solvent, is also a significant advantage in modern chemical manufacturing. acs.org

Process parameters that are manageable on a small scale require rigorous re-evaluation for large-scale production. This includes:

Reaction Conditions: Temperature control is critical, especially for exothermic reactions, which can be managed in a lab flask but require sophisticated cooling systems in large industrial reactors. The use of high temperatures, such as 125 °C as seen in related bromination reactions, necessitates equipment built to withstand such conditions safely. nih.gov

Purification Methods: A crucial hurdle in scaling up is the method of product purification. While laboratory-scale synthesis may rely heavily on techniques like column chromatography, this method is often impractical and expensive for large quantities. clockss.org Industrial processes strongly favor methods that yield intermediates and final products as filterable solids, allowing for isolation through simple crystallization and filtration. acs.org This approach is more time- and cost-efficient.

Yield and Process Simplicity: High-yield reactions are paramount for industrial applications to maximize output and minimize waste. A process with fewer reaction steps and simple, easy-to-operate procedures is preferable as it reduces production cycle time and potential points of failure. google.comgoogle.com A patented method for a related precursor, 2-amino-4-bromopyridine, highlights a total yield of 80.5% as a key advantage for its suitability in large-scale preparation. google.com

The following table outlines the primary differences in focus and methodology between laboratory and potential industrial-scale syntheses for compounds like this compound.

| Parameter | Laboratory Scale Focus | Potential Industrial Scale Focus |

|---|---|---|

| Primary Objective | Proof-of-concept, synthesis of small quantities for research. | Cost-efficiency, high-volume production, process robustness, and safety. |

| Reagent Selection | Effectiveness and availability in small quantities are key; cost is a lower priority. | Low cost, high availability, and safety of raw materials are critical. google.com |

| Catalysts | Precious metal catalysts (e.g., Palladium) are commonly used for efficiency. | Avoidance or minimization of expensive catalysts is preferred to reduce costs. acs.org |

| Purification Method | Column chromatography is a common and accepted technique. | Crystallization and filtration are highly preferred over chromatography. clockss.orgacs.org |

| Solvent Usage | A wide variety of solvents may be used. | Environmentally benign solvents (e.g., water) or easily recoverable solvents are favored. acs.org |

| Process Control | Manual control of conditions (e.g., heating mantles, ice baths). | Automated and contained systems for precise control of temperature, pressure, and additions. |

| Safety | Handled through standard laboratory equipment like fume hoods. | Requires comprehensive process safety management, including specialized reactors for hazardous materials. |

Ultimately, a successful scale-up often requires significant process development and optimization to create a synthesis route that is not only chemically effective but also economically and environmentally sustainable on a large scale.

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The most prominent feature of this compound's reactivity is the susceptibility of the bromomethyl group to nucleophilic attack. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.

Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alcohols)

The electrophilic carbon of the bromomethyl group readily reacts with a range of nucleophiles, leading to the formation of new carbon-heteroatom bonds. evitachem.comambeed.com This allows for the introduction of diverse functionalities onto the pyridine scaffold.

Amines: Reaction with primary and secondary amines, including diamines like 1,2-ethanediamine and 1,3-propanediamine, results in the formation of the corresponding substituted aminomethylpyridines. sigmaaldrich.com

Thiols: Thiols can displace the bromide to form thioethers. evitachem.com

Alcohols: Under appropriate conditions, alcohols can react to yield ethers, although this is generally less common than reactions with more potent nucleophiles like amines and thiols. evitachem.com

The general scheme for these reactions can be represented as follows:

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | 1,2-Ethanediamine | Diamine derivative |

| Thiol | Ethanethiol | Thioether |

Mechanistic Pathways of SN2 and SN1 Type Reactions

The nucleophilic substitution at the benzylic-like carbon of the bromomethyl group can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

SN2 Pathway: This is a bimolecular process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Pathway: This is a two-step unimolecular process. The first and rate-determining step involves the departure of the bromide leaving group to form a relatively stable pyridyl-stabilized carbocation. This intermediate is then rapidly attacked by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents, and conditions that promote the stability of the carbocation intermediate. The pyridine ring, particularly the nitrogen atom, can play a role in stabilizing the positive charge through resonance.

The choice between these two mechanisms is a delicate balance of factors, and in some cases, both pathways may compete.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.org However, the amino group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho and para positions (relative to the amino group).

Given the structure of this compound, the available positions for electrophilic attack are C3 and C5. The amino group strongly activates the ring towards electrophiles, making substitution possible under controlled conditions. uwaterloo.ca However, the bromomethyl group at the C4 position can exert some steric hindrance, potentially influencing the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com The specific conditions required and the resulting product distribution would depend on the nature of the electrophile and the reaction parameters.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling and its Application in Derivatization

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. researchgate.net While the bromomethyl group is not typically the reactive site for Suzuki coupling, the bromine atom on the pyridine ring (if present, as in derivatives) or a halogen introduced onto the ring via electrophilic substitution could participate in such reactions. For instance, a related compound, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, has been shown to undergo Suzuki coupling with various aryl/het-aryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com This highlights the potential for derivatizing the pyridine core of similar structures through this methodology.

The general scheme for a Suzuki coupling involving a bromo-substituted pyridine derivative is as follows:

Table 2: Components of a Typical Suzuki Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Organohalide | Bromo-substituted pyridine | Electrophile |

| Organoboron Compound | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki coupling, this reaction would typically involve a halogen atom on the pyridine ring rather than the bromomethyl group. If this compound were to be first halogenated on the pyridine ring, the resulting halo-substituted compound could then undergo Buchwald-Hartwig amination to introduce a new amino group. This two-step process would allow for the synthesis of a wide range of diaminopyridine derivatives.

Condensation and Addition Reactions

The 2-amino group of this compound is a key functional group that readily participates in condensation and addition reactions. These transformations are fundamental for building more complex molecular architectures.

The primary amino group in this compound can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. jocpr.comacs.org This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the C=N double bond characteristic of an imine. jocpr.com The reaction is often catalyzed by an acid and may require heating. jocpr.com

The synthesis of Schiff bases from 2-aminopyridine derivatives is a well-established method for creating compounds with a wide range of applications. jocpr.comicm.edu.pl For instance, studies on analogous compounds like 4-methylpyridin-2-amine have shown successful Schiff base formation when reacted with various carbaldehydes. nih.gov In one such study, the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yielded the corresponding Schiff base in good yield. nih.gov This indicates that this compound is expected to react similarly with a variety of carbonyl compounds to produce novel imine derivatives, where the bromomethyl group remains available for subsequent transformations. Such reactions are pivotal for generating intermediates used in the synthesis of bioactive molecules and coordination complexes. nih.gov

Table 1: Representative Condensation Reactions for Schiff Base Formation This table is based on analogous reactions involving aminopyridine derivatives.

| Amine Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound (Expected) | Aromatic/Aliphatic Aldehyde (R-CHO) | Acid catalyst (e.g., Acetic Acid), Reflux in Ethanol (B145695) | N-(aryl/alkylidene)-4-(bromomethyl)pyridin-2-amine | jocpr.comnih.gov |

| This compound (Expected) | Aromatic/Aliphatic Ketone (R-CO-R') | Acid catalyst, Dean-Stark trap | N-(di-aryl/alkyl/alkylidene)-4-(bromomethyl)pyridin-2-amine | jocpr.com |

| 2-Aminopyridine | Pyrazole-4-carbaldehyde | Absolute Ethanol, Glacial Acetic Acid, Reflux | Pyrazole-derived Schiff Base | jocpr.com |

The nucleophilic nature of the amino group in this compound allows it to participate in aza-Michael addition reactions. This type of conjugate addition involves the attack of the amine on the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). youtube.comacs.org Amines are considered soft nucleophiles, which preferentially react at the β-position of conjugated systems rather than directly at the carbonyl carbon. youtube.com

This reaction is a powerful tool for carbon-nitrogen bond formation and is used to synthesize β-amino carbonyl compounds. The process can be catalyzed by various reagents, including Lewis acids or bases, and can even proceed under solvent-free conditions. acs.org The reaction of an amine with an α,β-unsaturated ketone results in a β-amino ketone product. youtube.com The regioselectivity of this reaction makes it highly valuable in organic synthesis. ijpsonline.comijpsonline.com For example, the synthesis of certain heterocyclic compounds utilizes a Michael-type addition of an amino group as a key step to construct the core structure. semanticscholar.org Therefore, this compound can be expected to react with Michael acceptors like acrylates, enones, and nitroalkenes to yield functionalized β-amino pyridine derivatives.

Table 2: Potential Aza-Michael Addition Reactions This table outlines expected reactions based on general principles of aza-Michael additions.

| Nucleophile | Michael Acceptor | Potential Catalyst/Conditions | Expected Product Class | Reference |

|---|---|---|---|---|

| This compound | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | CeCl₃·7H₂O-NaI/Silica Gel, Solvent-free | β-(2-amino-4-pyridyl)methylamino Ketone | youtube.comacs.org |

| This compound | α,β-Unsaturated Ester (e.g., Ethyl acrylate) | Base catalysis (e.g., DABCO) or neat | β-(2-amino-4-pyridyl)methylamino Ester | youtube.comacs.org |

| This compound | α,β-Unsaturated Nitrile (e.g., Acrylonitrile) | Lewis Acid or Base catalysis | β-(2-amino-4-pyridyl)methylamino Nitrile | youtube.com |

Exploration of Other Reactive Transformations (e.g., Oxidation, Reduction)

Beyond condensation and addition reactions, the functional groups of this compound can undergo various other transformations, including oxidation and reduction, which further highlights its synthetic utility.

The amino group and the bromomethyl moiety are particularly susceptible to such reactions. Research on the closely related 2-Amino-4-bromomethyl-6-(trifluoromethyl)pyridine shows that the 2-amino group can be oxidized to nitro (–NO₂) or nitroso (–NO) derivatives using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂). evitachem.com Conversely, the same study suggests that reduction of the molecule can be achieved with reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com While the amino group is already in a reduced state, this likely refers to the reduction of the pyridine ring or the transformation of the bromomethyl group into a methyl group.

The bromomethyl group itself is a site of significant reactivity. Under photoredox catalysis conditions, 4-(bromomethyl)pyridines can undergo reduction to form a pyridinium (B92312) radical intermediate, which can then participate in coupling reactions. nih.gov However, it has been noted that 4-(bromomethyl)pyridine (B1298872) can also decompose under these conditions if the subsequent coupling step is not efficient. nih.gov

Table 3: Summary of Other Potential Reactive Transformations This table is based on the reactivity of analogous pyridine compounds.

| Reaction Type | Affected Group | Reagent/Conditions | Potential Product | Reference |

|---|---|---|---|---|

| Oxidation | 2-Amino group | Potassium permanganate or Hydrogen peroxide | 4-(Bromomethyl)pyridin-2-yl-nitro/nitroso derivative | evitachem.com |

| Reduction | Bromomethyl group | Lithium aluminum hydride (LiAlH₄) | 4-Methylpyridin-2-amine | evitachem.com |

| Radical Formation | Bromomethyl group | Photoredox catalysis (e.g., fac-Ir(ppy)₃) | (2-Amino-4-pyridyl)methyl radical | nih.gov |

Applications in Advanced Organic Synthesis and Building Block Utility

Precursor for Diverse Heterocyclic Scaffolds

The 2-aminopyridine (B139424) moiety is a well-established structural motif in a vast array of heterocyclic compounds. uiowa.edursc.org 4-(Bromomethyl)pyridin-2-amine serves as an ideal starting material for constructing more elaborate heterocyclic frameworks, particularly fused, polycyclic, and macrocyclic systems.

The inherent reactivity of the 2-aminopyridine structure allows it to be a key component in cyclization reactions to form fused bicyclic systems. The amino group can act as a nucleophile to react with a second functional group, leading to the formation of a new ring fused to the parent pyridine (B92270). For instance, 2-aminopyridine derivatives are common precursors for the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. acs.org

In the context of this compound, the bromomethyl group can be readily converted into other functionalities, which can then participate in intramolecular cyclization with the amino group. Alternatively, the amino group can be derivatized first, followed by a cyclization step involving the bromomethyl handle. This strategy is employed in the synthesis of various fused heterocycles, such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines, which are often built from functionalized 2-aminopyridine precursors. mdpi.com The presence of the bromomethyl group offers a convenient point for introducing the necessary components for these ring-closing reactions.

| Fused Heterocycle Class | Synthetic Principle |

| Imidazo[1,2-a]pyridines | Cyclocondensation of a 2-aminopyridine with an α-haloketone. The bromomethyl group on the starting material can be used to build the required ketone functionality. |

| Pyrido[2,3-d]pyrimidines | Reaction of a 2-aminopyridine with reagents like ethyl acetoacetate (B1235776) followed by cyclization. mdpi.com |

| Pyrazolo[3,4-b]pyridines | Intramolecular cyclization of derivatized 2-aminopyridines, such as 2-hydrazidopyridines. mdpi.com |

| Thieno[2,3-b]pyridines | Ring closure reactions of appropriately substituted 2-aminopyridine intermediates. nih.gov |

The construction of large, complex molecules such as polycyclic and macrocyclic structures often relies on building blocks with multiple, orthogonally reactive functional groups. This compound is well-suited for this role. The reactive bromomethyl group is a prime site for nucleophilic substitution, allowing it to be linked to other molecular fragments, while the amino group provides a second handle for further elaboration or cyclization.

This dual functionality is critical in the synthesis of pyridine-containing tetraazamacrocycles, which are important in various fields, including medicine and catalysis. uniovi.es Synthetic routes to these macrocycles frequently involve the cyclization of a linear precursor made by linking amine units. Bromomethyl-substituted pyridines, such as 2,6-bis(bromomethyl)pyridine, are key reagents in these syntheses, demonstrating the utility of the -CH₂Br group in macrocyclization reactions. uniovi.esresearchgate.net Similarly, this compound can be envisioned as a crucial component for creating asymmetric macrocycles or for tethering a pyridine-amine unit onto a larger molecular scaffold. Recent strategies in peptide macrocyclization have also utilized pyridine-based annulation reactions to create complex structures known as pyritides. rsc.org

Construction of Advanced Ligands for Coordination Chemistry

The 2-aminopyridine unit is a classic bidentate chelating motif, capable of binding to a metal center through both the pyridine nitrogen and the exocyclic amino nitrogen. This makes this compound an excellent platform for designing more complex ligands for a variety of applications in coordination chemistry.

The coordination chemistry of transition metals is heavily reliant on the design of ligands that can control the metal's electronic properties, steric environment, and catalytic activity. acs.org Ligands derived from 2-aminopyridine are valued for their ability to form stable five-membered chelate rings with metal ions. tandfonline.comresearchgate.net

This compound serves as a foundational block for multidentate ligands. The bromomethyl group can be used to introduce additional donor atoms, effectively increasing the ligand's denticity. For example, reaction of the bromomethyl group with amines or other nucleophilic ligands can create tridentate or tetradentate ligands. This approach is exemplified by the synthesis of N,N-bis(2-picolyl)amine (DPA) type ligands, where substitution on the pyridine rings, such as with an amino group, has been shown to significantly enhance the reactivity of their metal complexes. semanticscholar.org The synthesis of such substituted DPA ligands often involves the alkylation of an amine with a reactive pyridylmethyl halide, a role for which this compound is perfectly suited. semanticscholar.org These tailored ligands are instrumental in developing complexes for catalysis and biomimetic studies. acs.org

Chelating agents are crucial for applications ranging from metal sequestration to medical imaging and catalysis. The ability of this compound to serve as a precursor for multidentate ligands makes it highly valuable in this context. The synthesis of powerful chelators often involves the use of bromomethyl-functionalized heterocycles. For instance, 2-(bromomethyl)pyridine (B1332372) has been reacted with macrocycles like cyclen (1,4,7,10-tetraazacyclododecane) to create more complex chelating structures.

Following this principle, this compound can be used to append a coordinating 2-aminopyridyl unit onto a larger molecular backbone, or it can be used to build the chelator itself. By reacting two equivalents of the compound with a diamine, for example, a tetradentate ligand could be constructed. The resulting chelating agents form stable complexes with a variety of transition metals, including Ni(II), Co(II), and Cu(II). researchgate.netnih.gov

| Ligand/Chelator Type | Role of this compound | Metal Ion Examples |

| Tridentate Pincer Ligands | Forms the core scaffold, with the bromomethyl group allowing attachment of a third donor arm. | Pd(II), Ni(II), Fe(II) acs.org |

| Substituted DPA Analogues | Acts as the pyridylmethyl halide for alkylating a central amine, introducing a coordinating 2-aminopyridyl arm. semanticscholar.org | Zn(II) semanticscholar.org |

| Macrocyclic Ligands | The bromomethyl and amino groups serve as reactive handles for building or functionalizing the macrocyclic framework. uniovi.es | Mn(II), Gd(III) uniovi.es |

Role in Polymer Chemistry and Material Science

The application of pyridine-based compounds extends into the realm of materials science, where they are incorporated into polymers, dyes, and organic electronic materials. uiowa.edu The trifunctional nature of this compound—with its pyridine ring, amino group, and reactive bromomethyl group—provides multiple avenues for its use in this field.

The bromomethyl group is particularly useful as it can act as an initiation site for certain types of polymerization or be used to graft the molecule onto a pre-existing polymer chain. This functionalization can imbue the resulting polymer with new properties, such as the ability to coordinate metal ions or altered pH-responsiveness. Derivatives of this compound are noted for their use in producing polymer additives and advanced materials. evitachem.com The incorporation of the 2-aminopyridine moiety can introduce properties like enhanced thermal stability, specific optical characteristics, or a capacity for self-assembly through hydrogen bonding and metal coordination.

Synthesis of Functional Polymers with Tailored Properties

The development of polymers with specific functions and well-defined structures is a cornerstone of modern materials science. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are instrumental in achieving this. ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionality. sigmaaldrich.com

The key to ATRP is the initiator, which determines the number of growing polymer chains. acs.org Alkyl halides that possess activating substituents on the α-carbon, such as an aryl or carbonyl group, are particularly effective as ATRP initiators. acs.org The 4-(bromomethyl) group on the pyridine ring makes this compound an excellent candidate for an ATRP initiator. The pyridine ring acts as an activating group for the C-Br bond, facilitating the reversible transfer of the bromine atom between the growing polymer chain and a transition-metal catalyst (typically a copper complex), which is the fundamental mechanism of ATRP. acs.orgcmu.edu

By using this compound as an initiator, a polymer chain can be grown from the bromomethyl site. This process results in a polymer that is end-functionalized with a 2-aminopyridine group. This terminal group can then be used for further post-polymerization modifications, such as grafting other molecules or for its metal-coordinating properties, allowing for the creation of materials with highly tailored properties. cmu.edu This approach is a primary strategy for producing well-defined, end-functionalized polymers. sigmaaldrich.com

| Polymerization Technique | Role of this compound | Resulting Polymer Feature | Potential Application |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer chain with a terminal 2-aminopyridine group. | Synthesis of block copolymers, surface modification, creation of compatibilizers for polymer blends. cmu.edu |

Incorporation into Polymeric Frameworks

Beyond initiating polymerization, this compound can be directly incorporated as a building block into larger polymeric structures, particularly coordination polymers and metal-organic frameworks (MOFs). The 2-aminopyridine moiety is an excellent bidentate ligand, capable of coordinating to metal ions through both the pyridine nitrogen and the exocyclic amino nitrogen.

This coordination ability allows the molecule to act as a linker, connecting metal centers to form one-, two-, or three-dimensional networks. researchgate.net The reaction of this compound with various metal salts, such as those of copper(I), copper(II), or silver(I), can lead to the self-assembly of these extended polymeric frameworks. acs.org The final architecture of the coordination polymer is influenced by factors such as the metal-to-ligand ratio and the specific reaction conditions. acs.org

The bromomethyl group remains as a pendant functional group on the pyridine ring within the polymer backbone. This reactive handle is available for subsequent post-synthetic modification of the entire framework, enabling the introduction of new functionalities or the grafting of other molecules onto the polymer surface.

| Framework Type | Role of this compound | Bonding Interaction | Key Feature |

| Coordination Polymers / MOFs | Ligand / Building Block | Coordination bonds between the 2-aminopyridine group and metal ions. researchgate.net | Forms extended 1D, 2D, or 3D frameworks with pendant bromomethyl groups available for post-synthetic modification. |

Utilisation in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used to synthesize imidazo[1,2-a]heterocycles, a scaffold found in numerous biologically active compounds. beilstein-journals.orguj.edu.pl

The GBB reaction involves the condensation of an amino-heterocycle, an aldehyde, and an isocyanide. mdpi.com As a 2-aminopyridine derivative, this compound is an ideal substrate for the amino-heterocycle component in this reaction. When reacted with an aldehyde and an isocyanide under acidic catalysis, it yields a 3-aminoimidazo[1,2-a]pyridine product. beilstein-journals.orgrsc.org The bromomethyl group at the 4-position of the starting material is retained in the final product structure, providing a reactive site for further derivatization. This one-pot synthesis offers a rapid and atom-economical route to complex, functionalized heterocyclic systems. uj.edu.pl

General Scheme of GBB Reaction:

Reactant 1: this compound

Reactant 2: An aldehyde (e.g., benzaldehyde)

Reactant 3: An isocyanide (e.g., tert-butyl isocyanide)

Product: A 7-(bromomethyl)-substituted-3-aminoimidazo[1,2-a]pyridine

"Click Chemistry" Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent example. iris-biotech.de This reaction forges a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). While this compound does not directly participate in this reaction, it is an excellent precursor for generating the required azide functionality.

The reactive bromomethyl group can be readily converted into an azidomethyl group via a simple nucleophilic substitution reaction with sodium azide (NaN₃). mdpi.comresearchgate.netrsc.org This transformation is typically efficient and results in the formation of 4-(azidomethyl)pyridin-2-amine.

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the molecular structure of 4-(Bromomethyl)pyridin-2-amine in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

While a complete, peer-reviewed spectrum for the free base is not widely published, data for its hydrobromide salt and closely related analogs allow for a detailed analysis. The expected chemical shifts for the free base in a solvent like DMSO-d₆ are predicted based on the electronic environment of each nucleus. The electron-withdrawing bromomethyl group and the electron-donating amino group exert distinct influences on the pyridine (B92270) ring.

¹H NMR: The proton spectrum is expected to show three signals for the aromatic protons and one for the bromomethyl group's methylene (B1212753) protons. The H-6 proton, adjacent to the nitrogen, would appear furthest downfield. The primary amine protons (-NH₂) typically appear as a broad singlet.

¹³C NMR: The carbon spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms bonded to nitrogen (C-2) and the bromomethyl group (C-4) are significantly affected by these substituents. For instance, the chemical shift for the C-2 carbon in similar 2-aminopyridines is found at a very downfield position chemicalbook.com. The methylene carbon of the bromomethyl group is also readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| H-3 | ¹H | ~6.5 - 6.7 | d | Couples with H-5 (small J) and H-6 (meta coupling, small J). |

| H-5 | ¹H | ~6.7 - 6.9 | dd | Couples with H-6 (ortho coupling) and H-3 (para coupling, small J). |

| H-6 | ¹H | ~7.9 - 8.1 | d | Most deshielded aromatic proton, adjacent to ring nitrogen. Couples with H-5. |

| -CH₂Br | ¹H | ~4.4 - 4.6 | s | Methylene protons, typically a singlet. |

| -NH₂ | ¹H | ~5.5 - 6.5 | br s | Broad singlet, chemical shift is solvent and concentration dependent. |

| C-2 | ¹³C | ~158 - 162 | s | Quaternary carbon attached to the amino group. |

| C-3 | ¹³C | ~108 - 112 | d | |

| C-4 | ¹³C | ~150 - 154 | s | Quaternary carbon attached to the bromomethyl group. |

| C-5 | ¹³C | ~115 - 119 | d | |

| C-6 | ¹³C | ~148 - 150 | d | |

| -CH₂Br | ¹³C | ~30 - 35 | t | Methylene carbon. |

Note: Data are predicted based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

To confirm the assignments from 1D NMR and elucidate the complete bonding network, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between adjacent aromatic protons H-5 and H-6. Weaker, long-range couplings might also be observed between the methylene protons (-CH₂Br) and the H-3/H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link the signals of H-3, H-5, H-6, and the methylene protons to their corresponding carbon signals (C-3, C-5, C-6, and -CH₂-), confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across multiple bonds (typically 2 or 3 bonds), which helps in assigning quaternary carbons. Expected key correlations would include:

The methylene protons (-CH₂Br) showing correlations to C-3, C-4, and C-5.

Proton H-6 showing correlations to C-2, C-4, and C-5.

Proton H-3 showing correlations to C-2, C-4, and C-5. These correlations allow for the complete and unambiguous assembly of the molecular skeleton.

Solid-state NMR (ssNMR) provides information about the structure, polymorphism, and dynamics of the compound in its solid form. For pyridine derivatives, ¹⁵N ssNMR is particularly powerful for investigating hydrogen bonding and protonation states. While specific ssNMR studies on this compound are not readily found in the literature, this technique could be used to probe the intermolecular hydrogen bonds involving the primary amine and the pyridine nitrogen in the crystal lattice. Furthermore, ¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) experiments could differentiate between different crystalline forms (polymorphs) if they exist.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern under ionization.

For this compound (molecular formula C₆H₇BrN₂), the molecular weight is 187.04 g/mol . nih.gov The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺•) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity at m/z 186 and 188.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of a bromine radical: This is a common fragmentation for bromo-compounds, leading to a relatively stable cation at m/z 107. This fragment, [M-Br]⁺, would be a significant peak.

Loss of the bromomethyl radical: Cleavage of the C-C bond between the ring and the bromomethyl group would result in the loss of a •CH₂Br radical, yielding a fragment corresponding to the 2-aminopyridinium cation at m/z 93.

Benzylic cleavage: The bond between the methylene carbon and the bromine atom can break, leading to the formation of a pyridinylmethyl cation and a bromine radical.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 186/188 | [M]⁺• | [C₆H₇BrN₂]⁺• | Molecular ion, showing characteristic 1:1 bromine isotope pattern. |

| 107 | [M - Br]⁺ | [C₆H₇N₂]⁺ | Loss of a bromine radical. |

| 93 | [M - CH₂Br]⁺ | [C₅H₅N₂]⁺ | Loss of a bromomethyl radical. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic bands for its primary amine, aromatic ring, and alkyl halide moieties.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium (two bands) |

| 3100-3000 | C-H stretch | Aromatic Ring | Medium-Weak |

| 2960-2850 | C-H stretch (asymmetric & symmetric) | Methylene (-CH₂-) | Medium-Weak |

| 1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) | Medium-Strong |

| 1600-1450 | C=C and C=N stretch | Aromatic Pyridine Ring | Medium-Strong (multiple bands) |

| 1335-1250 | C-N stretch | Aromatic Amine | Strong |

| 690-550 | C-Br stretch | Alkyl Bromide (-CH₂Br) | Medium-Strong |

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a clear indicator of the primary amine group (-NH₂). The strong absorptions in the 1600-1450 cm⁻¹ range confirm the aromatic pyridine backbone, while a band in the lower frequency region (around 600 cm⁻¹) would be characteristic of the C-Br stretching vibration.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A successful single-crystal X-ray diffraction study of this compound would provide exact bond lengths, bond angles, and torsional angles. It would also reveal the packing of molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds formed by the primary amine group with the nitrogen atom of an adjacent pyridine ring or with a bromine atom.

A search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature indicates that a crystal structure for this compound or its simple salts has not been reported as of the date of this article. cam.ac.ukresearchgate.net Were the structure to be determined, it would provide invaluable data for understanding its physical properties and reactivity in the solid state.

Elemental Analysis for Purity and Stoichiometry

Elemental analysis is a cornerstone analytical technique in synthetic chemistry, employed to determine the elemental composition of a newly synthesized compound. This method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (excluding oxygen) within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and confirms its elemental stoichiometry.

In the characterization of this compound, elemental analysis is crucial for verifying its molecular formula, C₆H₇BrN₂. The theoretical elemental composition is calculated from the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Bromine: 79.90 g/mol , Nitrogen: 14.01 g/mol ) and the compound's molecular weight.

For a pure sample of this compound, the expected elemental percentages are presented in the table below. Researchers synthesizing this compound would compare their experimental results to these theoretical values. A significant deviation would suggest the presence of impurities, such as starting materials, byproducts, or residual solvents, necessitating further purification. For instance, in the synthesis of various aminopyridine derivatives, researchers consistently report elemental analysis data where the "found" values are within ±0.4% of the "calculated" values, which is the generally accepted margin for confirmation of a compound's structure and purity. nih.gov

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 38.52 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.77 |

| Bromine | Br | 79.90 | 1 | 79.90 | 42.71 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.99 |

| Total | 187.04 | 100.00 |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Bromomethyl)pyridin-2-amine, DFT calculations are instrumental in predicting its behavior in chemical reactions and understanding its fundamental molecular properties.

While specific DFT studies detailing reaction mechanisms for this compound are not extensively documented in dedicated publications, the principles of DFT are widely applied to analogous systems to understand their reactivity. The primary reactive sites of this molecule are the bromomethyl group, which is susceptible to nucleophilic substitution, and the pyridine (B92270) ring system.

DFT calculations can model the energy profiles of potential reaction pathways. For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, DFT can be used to locate the transition state structure. The energy barrier of this transition state determines the reaction kinetics. Computational studies on similar pyridine derivatives show that the reaction pathway can be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the pyridine ring. acs.orgmdpi.com DFT helps in predicting whether a reaction will proceed via a concerted (e.g., SN2) or a stepwise mechanism by calculating the energies of intermediates and transition states. mdpi.comacademie-sciences.fr For example, in related systems, DFT has been used to map the potential energy surface, identifying the lowest energy path from reactants to products. academie-sciences.fr

DFT is a reliable method for determining the optimized molecular geometry of molecules. For pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. scispace.comijcrt.org In a DFT study on the closely related 2,6-bis(bromomethyl)pyridine, the optimized geometry was determined, providing a basis for understanding the structural parameters of bromomethyl-substituted pyridines. Similarly, a study on 4-chloromethyl pyridine hydrochloride, an analogue of the title compound, used DFT to calculate its geometry, showing how the electron-withdrawing nature of the nitrogen atom and the substituent group affects the bond angles within the pyridine ring. ijcrt.org

The electronic structure of this compound can also be thoroughly analyzed using DFT. Key properties include the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller gap suggests higher reactivity. In pyridine derivatives, the HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is found on electron-deficient sites. scispace.com

Molecular Electrostatic Potential (MESP) : MESP maps illustrate the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. For pyridine-containing molecules, negative potential (red/yellow) is usually observed around the nitrogen atom, signifying its nucleophilic character, while positive potential (blue) is found around hydrogen atoms. scispace.comijcrt.org

The following table summarizes typical parameters that can be obtained from DFT calculations for a molecule like this compound, based on studies of similar compounds. scispace.comijcrt.org

| Parameter | Description | Typical Calculated Values (Analogous Compounds) |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C (ring): ~1.39-1.40 Å, C-N: ~1.34 Å, C-Br: ~1.96 Å |

| **Bond Angles (°) ** | The angle formed between three atoms across at least two bonds. | C-C-C (ring): ~117-118°, C-N-C (ring): ~117° |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | ~ -6.0 to -7.0 eV |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | ~ -0.5 to -1.5 eV |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | ~ 5.0 to 6.0 eV |

| Dipole Moment (Debye) | A measure of the separation of positive and negative electrical charges within a molecule (polarity). | ~ 2.0 to 4.5 D |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not readily found in the literature, this technique is highly relevant for studying its behavior in a condensed phase, such as in solution or interacting with other molecules.

MD simulations could be employed to:

Study Solvation Effects : Investigate how solvent molecules (e.g., water, ethanol) arrange around this compound and how this solvation shell affects its conformation and reactivity.

Simulate Interactions : Model the interaction of this compound with other chemical species, such as in the context of materials science or supramolecular chemistry.

In studies of related heterocyclic compounds, MD simulations have been used to understand their interactions and dynamic behavior, providing insights that are not accessible from static quantum chemical calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity or property. wikipedia.org While QSAR is most famously used for predicting biological activity, the methodology can also be applied to predict physicochemical properties in what is known as Quantitative Structure-Property Relationship (QSPR) modeling. researchgate.net

For this compound, a QSAR/QSPR model could be developed to predict properties such as:

Reactivity : Correlating structural descriptors with reaction rates or equilibrium constants for a series of related pyridine derivatives.

Chromatographic Retention Time : Predicting how the molecule would behave in analytical techniques like HPLC. researchgate.net

Solubility : Estimating the solubility in various solvents based on molecular descriptors.

The construction of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression or machine learning, to build a mathematical equation that links these descriptors to the property of interest. ijnrd.org The predictive power of the model is then validated using an external set of compounds. nih.gov

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to QSAR/QSPR modeling and are used to quantify aspects of molecular structure in a theoretical context.

Topological Polar Surface Area (TPSA) : TPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a key descriptor for estimating the transport properties of a molecule, such as its ability to permeate membranes. nih.govresearchgate.net TPSA is calculated based on the contributions of different functional groups, avoiding the need for 3D conformational analysis, which makes it a computationally efficient descriptor. semanticscholar.org

Lipophilicity : Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), measures a compound's preference for a nonpolar (lipid-like) environment versus a polar (aqueous) one. It is a critical parameter in both chemistry and materials science. Theoretical calculations of logP (often denoted as clogP) can be performed using fragment-based methods or property-based calculations. These theoretical values are essential for large-scale virtual screening and for understanding intermolecular interactions. researchgate.net

The table below provides theoretically calculated values for key molecular descriptors of this compound.

| Molecular Descriptor | Definition | Calculated Value |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 187.04 g/mol |

| TPSA (Ų) | The surface sum over all polar atoms, primarily oxygen and nitrogen. wikipedia.org | 52.09 Ų |

| cLogP | The calculated logarithm of the octanol-water partition coefficient (lipophilicity). | 1.45 - 1.60 |

| Number of H-Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | 1 |

| Number of H-Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | 2 |

| Number of Rotatable Bonds | The number of bonds that allow free rotation around them. | 1 |

These descriptors provide a quantitative profile of the molecule, which can be used to compare it with other compounds and to predict its behavior in various chemical and physical contexts.

Derivatives and Analogues in Chemical Research

The structural framework of 4-(bromomethyl)pyridin-2-amine serves as a versatile scaffold in chemical research, enabling the exploration of a wide array of derivatives and analogues. By modifying the pyridine (B92270) ring, altering the halogenation pattern, introducing new functional groups, or changing the compound's isomeric or homological structure, researchers can systematically investigate structure-activity relationships and develop novel molecules with tailored properties.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

The synthesis of polysubstituted pyridines remains a central theme in organic chemistry due to their prevalence in functional materials and biologically active compounds. nih.gov Future research into the synthesis of 4-(Bromomethyl)pyridin-2-amine and its derivatives is moving beyond traditional multi-step batch processes towards more efficient and innovative strategies.

Emerging methodologies focus on late-stage functionalization and C-H activation, which allow for the direct introduction of substituents onto the pyridine (B92270) core. nih.gov A particularly promising area is the use of photoredox catalysis . iciq.orgacs.org This approach utilizes visible light to generate pyridinyl radicals from pyridinium (B92312) ions, enabling novel C-C bond formations under mild conditions. iciq.orgacs.org Such methods could provide new, regioselective routes to functionalize the this compound scaffold. acs.org For instance, photoredox-mediated C-H functionalization using pyridine N-oxides as hydrogen atom transfer agents has been shown to be effective for alkylating unactivated C-H bonds, a strategy that could be adapted for derivatizing the pyridine ring. nih.govnih.gov

Another key direction is the adoption of flow chemistry . Continuous flow reactors, especially when coupled with microwave technology, offer significant advantages over batch synthesis, including enhanced reaction kinetics, improved safety for handling toxic reagents, and easier scalability. nih.govresearchgate.net Researchers have demonstrated that classic pyridine syntheses, like the Bohlmann-Rahtz reaction, can be adapted to a single, continuous step in a flow reactor, significantly improving yield and reducing production time. nih.govresearchgate.netvcu.edu Applying these flow principles to the synthesis of this compound could lead to more efficient and cost-effective manufacturing processes. vcu.edu

Finally, biocatalysis represents a frontier in pyridine synthesis. ijarsct.co.in Engineering enzymes to catalyze the formation of the pyridine ring from simple, renewable precursors could offer a highly selective and environmentally benign alternative to traditional chemical methods. ijarsct.co.inkyoto-u.ac.jp

| Methodology | Potential Advantage | Relevant Research Finding |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity via radical intermediates, high regioselectivity. | Enables functionalization of pyridines through the generation of pyridinyl radicals, diverging from classical Minisci chemistry. iciq.orgacs.org |

| Flow Chemistry | Increased yield, reduced reaction time, improved safety, and scalability. | The Bohlmann-Rahtz pyridine synthesis was successfully transferred to a continuous flow microwave reactor, yielding the product in a single step. nih.govresearchgate.net |

| Biocatalysis | High selectivity, use of renewable precursors, environmentally friendly conditions. | Research is ongoing to engineer enzymes for the synthesis of pyridine rings from simple precursors. ijarsct.co.innih.gov |

Integration into Advanced Catalytic Systems

The inherent structural features of this compound make it an excellent candidate for development into sophisticated ligands for transition metal catalysis. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate, while the bromomethyl group provides a handle for further modification or immobilization onto a support.

Future research will likely focus on designing and synthesizing novel palladium(II) complexes incorporating ligands derived from this compound. rsc.orgnih.gov Pyridine-based ligands are crucial in tuning the electronic properties and steric environment of metal catalysts, which in turn influences their activity and selectivity in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. ijarsct.co.innih.govnih.gov Studies have shown a correlation between the basicity of the pyridine ligand and the catalytic efficiency of the corresponding palladium complex. nih.gov The amino group on the this compound scaffold would significantly influence this basicity, offering a tunable platform for ligand design. acs.org

Furthermore, derivatives of this compound could be employed in the development of catalysts for C-H functionalization. nih.gov Palladium complexes with aminopyridine ligands have demonstrated efficiency in catalyzing the selective oxidation of benzylic C-H bonds. rsc.org The ability to tailor the ligand structure by modifying the bromomethyl group could lead to catalysts with enhanced performance and substrate scope for a variety of oxidative transformations.

| Catalytic Application | Role of this compound Derivative | Research Insight |

| Palladium-Catalyzed Cross-Coupling | Serves as a precursor to bidentate ligands that modulate the catalyst's electronic and steric properties. | The basicity of pyridine ligands directly correlates with the catalytic efficiency of Pd(II) complexes in reactions like carbonylation. nih.gov |

| C-H Oxidation | Forms the backbone of tripodal or bidentate ligands for palladium catalysts. | Palladium complexes with aminopyridine-type ligands have been shown to efficiently catalyze the oxidation of benzylic C-H bonds. rsc.org |

| Asymmetric Catalysis | Can be functionalized to create chiral ligands for enantioselective transformations. | Ligand design is paramount in developing enantioselective Pd(II)-catalyzed C–H activation reactions. nih.gov |

Exploration of Supramolecular Interactions

The 2-aminopyridine (B139424) moiety is a classic motif in supramolecular chemistry and crystal engineering due to its capacity for robust and directional hydrogen bonding. The amino group and the ring nitrogen act as excellent hydrogen bond donors and acceptors, respectively.

Future research will delve into the systematic study of co-crystals and supramolecular assemblies involving this compound. By co-crystallizing it with molecules containing complementary functional groups, such as carboxylic acids, it is possible to create intricate and predictable hydrogen-bonded networks. nih.govmdpi.comresearchgate.net The analysis of these structures provides fundamental insights into the principles of molecular recognition and crystal packing. nih.gov For example, studies on co-crystals of aminopyridines with squaric acid anions have helped derive general rules for the packing of hydrogen-bonded crystals. nih.gov

The presence of the bromine atom also introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized as a powerful tool in crystal engineering. mdpi.com The interplay between hydrogen bonds (N-H···N, N-H···O) and potential halogen bonds (C-Br···N, C-Br···O) could lead to the formation of complex, multi-dimensional supramolecular architectures with unique properties. mdpi.comiucr.org The study of how water molecules interact with the 2-aminopyridine unit, forming cyclic hydrogen-bonded structures, further highlights the compound's rich supramolecular behavior. rsc.org These investigations are crucial for designing functional materials where precise control over the solid-state arrangement is required. nih.gov

| Supramolecular System | Key Interactions | Significance |

| Co-crystals with Carboxylic Acids | Strong N-H···O and O-H···N hydrogen bonds. | Formation of predictable supramolecular synthons, enabling the design of new solid-state materials. mdpi.comresearchgate.net |

| Self-Assembly | N-H···N hydrogen bonds, π-π stacking. | Can lead to the formation of one- or two-dimensional networks in the solid state. iucr.orgnih.gov |

| Organic-Inorganic Hybrids | N-H···O hydrogen bonds between protonated 2-aminopyridinium and polyanions. | Acts as a "glue" to link inorganic components, forming ordered two-dimensional arrangements. nih.gov |

Applications in Chemical Biology Tool Development

The reactivity of the bromomethyl group makes this compound a valuable scaffold for constructing chemical biology tools. This group can act as an electrophile, readily reacting with nucleophiles on biomolecules or other molecular probes. This functionality allows for its use as a versatile linker or bioconjugation agent, distinct from its potential use in synthesizing therapeutic agents.

An emerging application is in the development of custom reagents for labeling biological macromolecules. For instance, its structure is suitable for creating agents for custom antibody labeling , where the bromomethyl group would react with nucleophilic residues on an antibody to attach a payload, such as a fluorescent dye or an affinity tag. biosynth.com This creates essential tools for immunoassays and cellular imaging.

The compound also serves as a building block for creating more complex molecular probes. The pyridine core can be a component of fluorescent luminogens, and derivatization via the bromomethyl and amino groups allows for fine-tuning of photophysical properties or the attachment of targeting moieties. beilstein-journals.org For example, the 2-aminopyridine scaffold is part of some luminogens that exhibit aggregation-induced emission enhancement (AIEE), a property useful for developing "light-up" probes for biological sensing. beilstein-journals.org The reactive handle of this compound could be used to conjugate these fluorophores to biomolecules of interest, enabling the study of biological processes with high signal-to-noise ratios.

| Chemical Biology Tool | Role of this compound | Principle of Application |

| Bioconjugation Reagent | Provides a reactive electrophilic site (bromomethyl group) for covalent attachment. | Used for linking probes, tags, or other molecules to proteins, such as in custom antibody labeling. biosynth.com |

| Fluorescent Probe Scaffold | Serves as a core structure that can be elaborated into a functional fluorescent molecule. | The 2-aminopyridine moiety is a known component of AIEE-active luminogens, useful for creating sensors that fluoresce upon binding to a target. beilstein-journals.org |

| Linker for Molecular Assembly | Acts as a versatile building block to connect different molecular fragments. | The compound was used in a photoredox coupling protocol to construct a complex molecular architecture. nih.govsigmaaldrich.com |

Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of synthetic routes for heterocyclic compounds. ijarsct.co.in Future research on this compound will prioritize the development of environmentally benign and sustainable synthetic and derivatization methods.

A major focus is on replacing hazardous solvents and harsh reagents. Microwave-assisted synthesis has been identified as a green chemistry tool that dramatically reduces reaction times (from hours to minutes) and often leads to higher yields and purer products compared to conventional heating. nih.gov One-pot, multicomponent reactions performed under microwave irradiation are particularly advantageous as they minimize waste by combining several synthetic steps without isolating intermediates. nih.gov

The use of novel catalytic systems is another cornerstone of green pyridine synthesis. This includes the development of recyclable catalysts, such as magnetically recoverable nanocatalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org Furthermore, ionic liquids are being explored as green alternatives to volatile organic solvents. benthamscience.com They can function as both the solvent and the catalyst, and their properties can be tuned to optimize reaction efficiency and selectivity. benthamscience.com These green methodologies, including the potential use of solvent-free conditions, are highly applicable to the large-scale, sustainable production of this compound and its derivatives. nih.govrsc.org

| Green Chemistry Approach | Key Advantage | Example Application |

| Microwave-Assisted Synthesis | Shorter reaction times (minutes vs. hours), higher yields, pure products. | One-pot, four-component synthesis of pyridine derivatives in ethanol (B145695) with yields of 82-94%. nih.gov |

| Recyclable Catalysts | Reduced catalyst waste, lower cost, simplified product purification. | Magnetically recoverable nanocatalysts (e.g., Fe₃O₄-based) used for the synthesis of polysubstituted pyridines. rsc.org |

| Ionic Liquids | Low volatility, recyclable, can act as both solvent and catalyst. | Protic pyridinium ionic liquids used as efficient catalysts for Hantzsch condensation in water. benthamscience.com |

| Flow Chemistry | Improved process control, safety, and efficiency for large-scale production. vcu.eduacs.org | Continuous processing of Bohlmann-Rahtz and Hantzsch pyridine syntheses in microwave flow reactors. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 4-(Bromomethyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromomethylation of pyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) can yield the target compound. Reaction optimization may include solvent selection (e.g., DMF or THF), temperature gradients (0–25°C), and monitoring via TLC or HPLC .

- Characterization : Confirmation of structure requires NMR, NMR, and IR spectroscopy. For instance, the NMR spectrum should show a singlet for the bromomethyl (-CHBr) group at δ ~4.3–4.5 ppm, distinct from aromatic protons (δ 7.0–8.5 ppm) .

Q. How can spectral data discrepancies (e.g., overlapping signals in NMR) be resolved during characterization?

- Methodology : Use advanced techniques like 2D NMR (COSY, HSQC) to deconvolute overlapping signals. For example, in related pyrimidin-2-amine derivatives, merging of H-5 aromatic protons with other signals was resolved via -HSQC to assign specific carbon environments .

- Validation : Cross-reference with computational simulations (DFT-based chemical shift predictions) to confirm assignments .

Advanced Research Questions

Q. What strategies address the compound’s instability due to the reactive bromomethyl group?

- Methodology : Stabilize the compound by storing it under argon at –20°C, avoiding protic solvents, and using inhibitors like BHT (butylated hydroxytoluene) to prevent radical degradation. Kinetic studies via UV-Vis spectroscopy can track decomposition rates under varying conditions .

- Alternative Routes : Develop in-situ generation protocols (e.g., using HBr scavengers) to bypass isolation of the unstable intermediate .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for antimicrobial applications?

- Methodology : Replace the bromomethyl group with other electrophilic moieties (e.g., -CHCl, -CHOTs) and evaluate antimicrobial activity against Gram-positive/negative strains. For example, 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines showed enhanced activity when electron-withdrawing groups were introduced .

- Data Analysis : Compare MIC (Minimum Inhibitory Concentration) values and cytotoxicity profiles using MTT assays. Contradictions in activity may arise from steric effects or solubility differences, requiring molecular docking to validate target interactions .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodology : Standardize assay conditions (e.g., pH, serum concentration) and validate purity via LC-MS. For instance, impurities in 4-(2-chlorophenyl)-6-arylpyrimidin-2-amines were linked to inconsistent antitumor activity, necessitating >98% purity thresholds .

- Meta-Analysis : Cross-examine datasets from structural analogs (e.g., 4,5-dimethylpyrimidin-2-amine derivatives) to identify trends in substituent effects on bioactivity .

Q. How can computational tools aid in predicting the compound’s reactivity in cross-coupling reactions?

- Methodology : Use DFT calculations to model transition states and predict regioselectivity in Suzuki-Miyaura couplings. For example, bromomethyl groups in pyridine derivatives show higher reactivity at the 4-position compared to chloro analogs .

- Experimental Validation : Compare computed activation energies with empirical kinetic data from GC-MS monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products